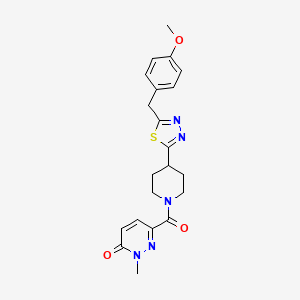

6-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Descripción

This compound features a pyridazin-3(2H)-one core substituted at the 2-position with a methyl group and at the 6-position with a piperidine-1-carbonyl moiety. The piperidine ring is further functionalized at the 4-position with a 1,3,4-thiadiazole ring bearing a 4-methoxybenzyl group. The pyridazinone core is known for its electron-deficient nature, which may facilitate π-π stacking interactions, while the thiadiazole and methoxybenzyl groups could enhance lipophilicity and binding affinity .

Propiedades

IUPAC Name |

6-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3S/c1-25-19(27)8-7-17(24-25)21(28)26-11-9-15(10-12-26)20-23-22-18(30-20)13-14-3-5-16(29-2)6-4-14/h3-8,15H,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHXCXBXUKVQRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)C3=NN=C(S3)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 6-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole moiety linked to a piperidine and a methylpyridazine . The presence of the methoxybenzyl group is significant as it may enhance lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O2S |

| Molecular Weight | 367.47 g/mol |

| CAS Number | Not available |

Research indicates that compounds containing thiadiazole derivatives often exhibit diverse biological activities, including:

- Antitumor Activity : Thiadiazole derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, related compounds have demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values indicating effective growth inhibition .

- Cholinergic Activity : Some studies have suggested that thiadiazole derivatives can enhance cholinergic neurotransmission, which may be beneficial in treating neurodegenerative diseases like Alzheimer's. Compounds similar to the one in focus have shown potent anticholinesterase activity .

In Vitro Studies

In vitro studies have been pivotal in assessing the biological activity of the compound. The following table summarizes findings from relevant studies:

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxic effects of various thiadiazole derivatives against MCF-7 and HepG2 cell lines. The compound showed remarkable selectivity for cancerous cells over normal cells, indicating its potential as an anticancer agent .

- Neuroprotective Potential : In another investigation focusing on neurodegenerative diseases, compounds with similar structures demonstrated significant inhibition of acetylcholinesterase, suggesting their utility in enhancing cognitive function in Alzheimer's disease models .

Comparación Con Compuestos Similares

Structural Analogues

The compound shares structural motifs with several classes of heterocyclic derivatives, including pyridazinones, thiadiazoles, and piperidine-linked systems. Key analogues and their distinguishing features are outlined below:

Pyridazinone Derivatives

- 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a–3h): These derivatives feature a pyridazinone core with halogen (Cl) and aryl (Ph) substituents at the 5- and 6-positions, respectively. Unlike the target compound, these lack the piperidine-thiadiazole-methoxybenzyl side chain. The 2-substituents (e.g., alkyl, benzyl) in these analogues influence solubility and reactivity, as demonstrated in alkylation reactions .

Thiadiazole Derivatives

- N-(5-(4-Methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide: This compound substitutes the thiadiazole with a 4-methoxybenzylthio group (vs. 4-methoxybenzyl in the target) and incorporates a trifluoromethylphenyl acetamide side chain.

- Bis-thiadiazolylphenylmethanones (C1–C4): These dimeric structures feature two thiadiazole rings linked via a phenylmethanone core. Substituents like cyclohexylamino or phenylamino on the thiadiazole contrast with the target’s methoxybenzyl group, highlighting the role of electron-donating vs. electron-withdrawing groups in antimicrobial activity .

Piperidine-Linked Systems

- 6-(4-Methoxybenzoyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3-benzoxazol-2-one: This analogue replaces the pyridazinone core with a benzoxazolone system and uses a piperidinylmethyl linker (vs. piperidine-carbonyl in the target). The methoxybenzoyl group mirrors the target’s methoxybenzyl moiety but lacks the thiadiazole component, underscoring the importance of heterocyclic diversity in pharmacokinetics .

Table 1: Comparative Data for Structural Analogues

Key Observations

Thiadiazole Substitution: The methoxybenzyl group on the thiadiazole may enhance lipophilicity compared to amino or thioether substituents, impacting membrane permeability .

Piperidine Linkage : The carbonyl group in the target’s piperidine linker could improve solubility relative to methylene-linked analogues, such as those in .

Research Findings and Implications

- Antimicrobial Potential: Bis-thiadiazolylphenylmethanones () demonstrated notable antimicrobial activity, suggesting that the thiadiazole ring is critical for targeting microbial pathways. The target’s methoxybenzyl group may similarly enhance activity against Gram-positive bacteria .

- Metabolic Stability : The trifluoromethyl group in ’s analogue increases metabolic stability, whereas the target’s methoxybenzyl group may offer a balance between lipophilicity and oxidative metabolism .

- Synthetic Flexibility: The alkylation and coupling reactions described in and provide scalable routes for modifying pyridazinone and thiadiazole substituents, which could be applied to optimize the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.